molecular formula C4H7NO B1607723 1-Isocyano-2-methoxyethane CAS No. 43219-50-7

1-Isocyano-2-methoxyethane

Cat. No.: B1607723
CAS No.: 43219-50-7
M. Wt: 85.1 g/mol
InChI Key: RXRQOZYTUCHGHK-UHFFFAOYSA-N
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Description

The compound 1-Isocyano-2-methoxyethane (CAS: 42170-95-6) is an organonitrile derivative with the molecular formula C₄H₇NO₂ and a molecular weight of 101.1 g/mol . It features an isocyano (-NC) group and a methoxy (-OCH₃) group on adjacent carbon atoms within an ethane backbone. This compound is typically a liquid at room temperature and is used in specialized organic syntheses, particularly in the formation of heterocycles or metal coordination complexes.

Properties

IUPAC Name

1-isocyano-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-5-3-4-6-2/h3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRQOZYTUCHGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377955
Record name 1-isocyano-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43219-50-7
Record name 1-isocyano-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isocyano-2-methoxyethane
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-2-methoxyethane can be synthesized through various methods. One common approach involves the reaction of 2-methoxyethanol with phosgene to form 2-methoxyethyl chloroformate, which is then treated with sodium azide to produce 2-methoxyethyl isocyanate. Finally, the isocyanate is converted to 1-isocyano-2-methoxyethane through a Curtius rearrangement .

Industrial Production Methods: Industrial production of 1-isocyano-2-methoxyethane typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process often includes steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyano-2-methoxyethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isocyano-2-methoxyethane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-isocyano-2-methoxyethane involves its reactivity with various nucleophiles and electrophiles. The isocyano group acts as a nucleophilic center, allowing the compound to participate in multiple bond-forming reactions. This reactivity is exploited in the synthesis of complex molecules and in the study of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Isocyanato-2-methoxyethane (CAS: 42170-95-6) vs. 1-Isocyanato-2-(2-methoxyethoxy)ethane (CAS: 90426-82-7)
Property 1-Isocyanato-2-methoxyethane 1-Isocyanato-2-(2-methoxyethoxy)ethane
Molecular Formula C₄H₇NO₂ C₆H₁₁NO₃
Molecular Weight 101.1 g/mol 145.16 g/mol
Functional Groups Isocyanate (-NCO), methoxy (-OCH₃) Isocyanate (-NCO), methoxyethoxy (-OCH₂CH₂OCH₃)
Physical State Liquid Liquid
Hazards Limited data; inferred flammability and toxicity H226 (flammable), H302/H312/H315 (toxic on contact), H334 (respiratory sensitization)
Applications Specialty synthesis Intermediate in polymer chemistry

Key Differences :

  • The methoxyethoxy chain in 1-isocyanato-2-(2-methoxyethoxy)ethane increases molecular weight and hydrophilicity compared to the shorter methoxy group in 1-isocyanato-2-methoxyethane .
  • The extended ether chain may reduce volatility but enhance reactivity in polyurethane or polyurea syntheses .
1-Isocyanato-2-methoxyethane vs. Hexamethylene Diisocyanate (CAS: 822-06-0)
Property 1-Isocyanato-2-methoxyethane Hexamethylene Diisocyanate
Molecular Formula C₄H₇NO₂ C₈H₁₂N₂O₂
Functionality Mono-isocyanate Di-isocyanate
Hazards Moderate toxicity H315-H319 (skin/eye irritation), H335 (respiratory irritation), H351 (carcinogenicity suspected)
Applications Niche organic synthesis Industrial polymer production (e.g., adhesives, coatings)

Key Differences :

1-Isocyanato-2-methoxyethane vs. 1-Ethoxy-2-(2-methoxyethoxy)ethane (CAS: 1002-67-1)
Property 1-Isocyanato-2-methoxyethane 1-Ethoxy-2-(2-methoxyethoxy)ethane
Functional Groups Isocyanate, methoxy Ethoxy, methoxyethoxy
Reactivity High (isocyanate electrophilicity) Low (ether inertness)
Uses Chemical synthesis Solvent or phase-transfer agent

Key Differences :

  • The absence of an isocyanate group in 1-ethoxy-2-(2-methoxyethoxy)ethane eliminates its utility in polymerizations but makes it safer for bulk solvent applications .

Biological Activity

1-Isocyano-2-methoxyethane (CAS No. 43219-50-7) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

1-Isocyano-2-methoxyethane features an isocyanide functional group attached to a methoxyethyl moiety. Its structural formula can be represented as follows:

C4H7NO\text{C}_4\text{H}_7\text{N}\text{O}

This compound's unique structure allows for significant reactivity, making it a valuable building block in organic synthesis.

Mechanisms of Biological Activity

The biological activity of 1-Isocyano-2-methoxyethane is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting pathways involved in cell signaling and metabolism. This interaction can lead to the modulation of cellular processes such as proliferation and apoptosis .
  • Antimicrobial Activity : Research indicates that 1-Isocyano-2-methoxyethane exhibits antimicrobial properties, making it a candidate for developing new antibiotics. It is particularly relevant in the context of antibiotic resistance, as it may provide novel leads against resistant strains .

Research Findings

Recent studies have highlighted the potential applications of 1-Isocyano-2-methoxyethane in drug discovery:

  • Antiviral Properties : In a study focused on antiviral compounds for treating coronaviruses, 1-Isocyano-2-methoxyethane was included in the synthesis of potential therapeutic agents. The compound's ability to inhibit viral replication pathways was a key focus .
  • Multicomponent Reactions : The use of isocyanide-based multicomponent reactions (IMCRs) has been instrumental in synthesizing analogs of 1-Isocyano-2-methoxyethane. These reactions facilitate the rapid assembly of compound libraries with diverse biological activities, aiding in the discovery of new drug candidates .
  • Antimicrobial Development : A significant study demonstrated that isocyanide derivatives, including 1-Isocyano-2-methoxyethane, can be synthesized to create novel antimicrobial agents effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Case Studies

Several case studies illustrate the practical applications of 1-Isocyano-2-methoxyethane:

  • Case Study 1 : A study explored its role as a precursor in synthesizing new inhibitors targeting HIV-1 reverse transcriptase. The results indicated promising antiviral activity, suggesting further investigation into its therapeutic potential .
  • Case Study 2 : Research involving IMCRs showed that derivatives of 1-Isocyano-2-methoxyethane could yield compounds with enhanced antibacterial properties. These findings support the compound's utility in addressing current challenges in antimicrobial therapy .

Comparative Analysis

To better understand the significance of 1-Isocyano-2-methoxyethane, it is useful to compare it with similar compounds:

CompoundBiological ActivityMechanism
1-Isocyano-2-methoxyethaneAntimicrobial, antiviralEnzyme inhibition
Isocyanide derivativesBroad-spectrum antimicrobialMulticomponent reactions
Other isocyanidesVarying biological activitiesDiverse mechanisms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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